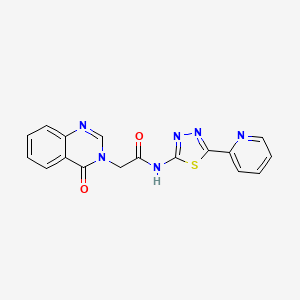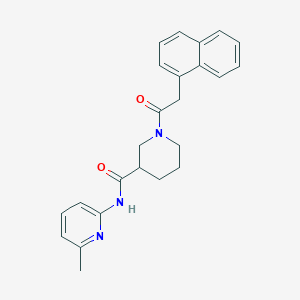
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide, also known as BBAQ, is a chemical compound that has been studied for its potential use in scientific research. BBAQ is a fluorescent molecule that has been used as a probe for detecting protein-protein interactions and monitoring protein conformational changes.
作用機序
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is a fluorescent molecule that binds to specific amino acid residues in proteins. The fluorescence of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide changes when it binds to a protein, which allows researchers to monitor protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has no known biochemical or physiological effects on cells or organisms. N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is a non-toxic molecule that has been used in cell-based assays and animal studies without any adverse effects.
実験室実験の利点と制限
One of the main advantages of using N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide in lab experiments is its ability to monitor protein-protein interactions and protein conformational changes in real-time. N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is a non-toxic molecule that can be used in cell-based assays and animal studies without any adverse effects. However, one of the limitations of using N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is its low yield during synthesis, which can be a limiting factor for large-scale experiments.
将来の方向性
There are several future directions for research on N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide. One of the future directions is to develop more efficient synthesis methods for N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide to increase its yield. Another future direction is to study the interaction between N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide and other proteins involved in different diseases. N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide can also be used to study protein-protein interactions in living cells, which can provide more insights into the mechanisms of diseases. Additionally, N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide can be modified to improve its properties, such as its binding affinity and selectivity for specific amino acid residues in proteins.
合成法
The synthesis of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolin-8-ylamine, which is then reacted with 2-bromoacetophenone to form 2-(quinolin-8-yl)acetophenone. The next step involves the reaction of 2-(quinolin-8-yl)acetophenone with tert-butylamine and paraformaldehyde to form N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide (N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide). The overall yield of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide synthesis is around 50%.
科学的研究の応用
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has been used in various scientific research applications. One of the main applications of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is as a probe for detecting protein-protein interactions. N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has been used to study the conformational changes of proteins such as alpha-synuclein, which is involved in Parkinson's disease. N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has also been used to study the interaction between p53 and MDM2, which is involved in cancer.
特性
IUPAC Name |
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2,3)21-25-17-13-16(9-10-18(17)27-21)24-19(26)12-15-7-4-6-14-8-5-11-23-20(14)15/h4-11,13H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGNLOJGZEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)

![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)


![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![2-pyridin-3-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551355.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)